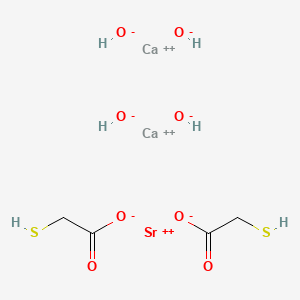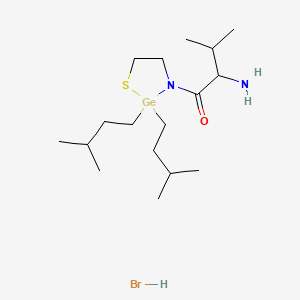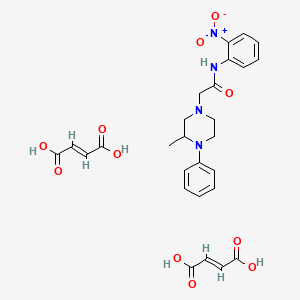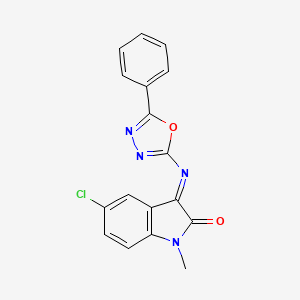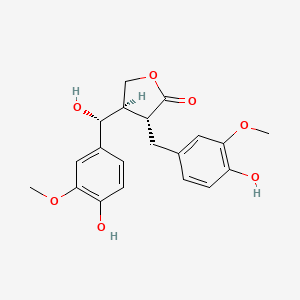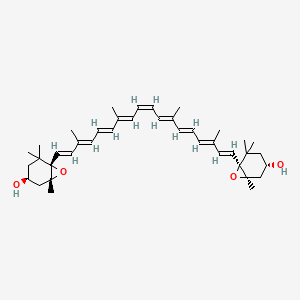
15-cis-Violaxanthin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-cis-Violaxanthin: is a naturally occurring carotenoid pigment found in photosynthetic organisms, including higher plants and algae. It plays a crucial role in the xanthophyll cycle, which helps protect plants from photo-oxidative damage by dissipating excess light energy as heat . This compound is part of the larger family of xanthophylls, which are oxygenated derivatives of carotenoids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 15-cis-Violaxanthin is biosynthesized from zeaxanthin through the action of the enzyme zeaxanthin epoxidase. This process involves the intermediate formation of antheraxanthin . The synthetic route can be summarized as follows:
Zeaxanthin: → (via zeaxanthin epoxidase)
Antheraxanthin: → (via zeaxanthin epoxidase)
Industrial Production Methods: Industrial production of this compound is challenging due to the lack of efficient resource plants or organisms. recent advances in metabolic pathway engineering have enabled the heterologous production of this compound in microorganisms such as Escherichia coli and Saccharomyces cerevisiae .
Análisis De Reacciones Químicas
Types of Reactions: 15-cis-Violaxanthin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form other carotenoids or degraded products.
Reduction: It can be reduced to form less oxidized carotenoids.
Isomerization: It can undergo isomerization to form different cis and trans isomers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and singlet oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Isomerization: Acidic conditions can induce isomerization of this compound to its trans forms.
Major Products:
Oxidation: Products include various oxidized carotenoids.
Reduction: Products include less oxidized carotenoids.
Isomerization: Products include trans-violaxanthin and other isomers.
Aplicaciones Científicas De Investigación
15-cis-Violaxanthin has several scientific research applications:
Chemistry: It is studied for its role in the xanthophyll cycle and its photoprotective properties.
Biology: It is essential for understanding plant stress responses and adaptation to light conditions.
Mecanismo De Acción
15-cis-Violaxanthin exerts its effects through its role in the xanthophyll cycle. It helps dissipate excess light energy as heat, protecting the photosynthetic apparatus from photo-oxidative damage. The molecular targets include the light-harvesting complexes in chloroplasts, where it interacts with other carotenoids and proteins to facilitate energy dissipation .
Comparación Con Compuestos Similares
- Zeaxanthin
- Antheraxanthin
- Neoxanthin
- Lutein
Comparison: 15-cis-Violaxanthin is unique due to its specific role in the xanthophyll cycle and its ability to dissipate excess light energy as heat. While other carotenoids like zeaxanthin and lutein also play roles in photoprotection, this compound’s specific isomeric form and its position in the cycle make it distinct .
Propiedades
Número CAS |
24620-97-1 |
|---|---|
Fórmula molecular |
C40H56O4 |
Peso molecular |
600.9 g/mol |
Nombre IUPAC |
(1R,3S,6S)-6-[(1E,3E,5E,7E,9Z,11E,13E,15E,17E)-18-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39-35(5,6)25-33(41)27-37(39,9)43-39)15-11-12-16-30(2)18-14-20-32(4)22-24-40-36(7,8)26-34(42)28-38(40,10)44-40/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11-,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,37+,38+,39-,40-/m0/s1 |
Clave InChI |
SZCBXWMUOPQSOX-ACEWEDQGSA-N |
SMILES isomérico |
C/C(=C\C=C/C=C(/C=C/C=C(/C=C/[C@@]12O[C@@]1(C[C@H](CC2(C)C)O)C)\C)\C)/C=C/C=C(/C=C/[C@@]34O[C@@]3(C[C@H](CC4(C)C)O)C)\C |
SMILES canónico |
CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B12781067.png)
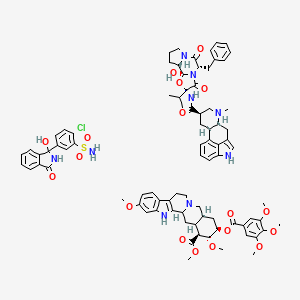
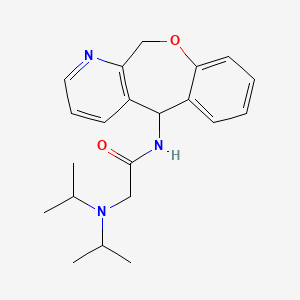
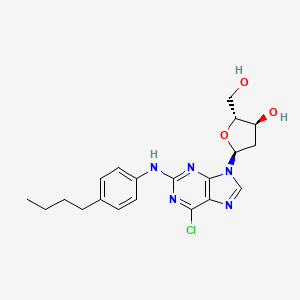
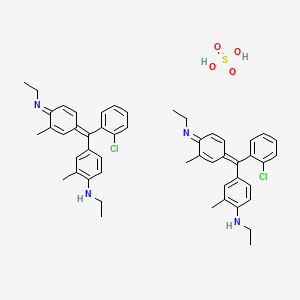
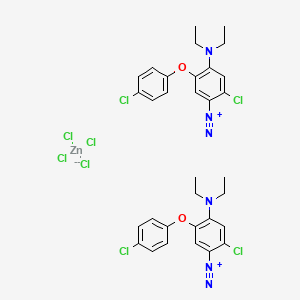
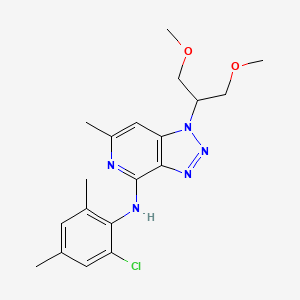
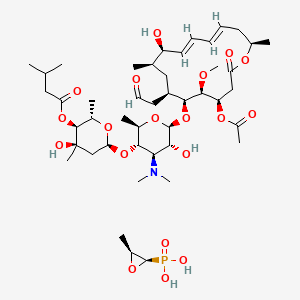
![(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid](/img/structure/B12781110.png)
